4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate
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Overview
Description
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate is a catecholamine compound. It is characterized by an aminoethyl side-chain that is hydroxy-substituted at the C-1 position and methylated on nitrogen. This compound is known for its role as a molecular messenger and is involved in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-diol.
Hydroxylation: The benzene-1,2-diol undergoes hydroxylation to introduce the hydroxy group at the C-1 position.
Methylation: The amino group is then methylated using methylamine under controlled conditions.
Sulfonation: Finally, the compound is treated with sulfuric acid to form the sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Catalysts: Specific catalysts are used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Dihydroxy Derivatives: From reduction reactions.
Substituted Benzene Derivatives: From substitution reactions.
Scientific Research Applications
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and as a bronchodilator.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate involves its interaction with adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events. This leads to the activation of adenylate cyclase, increasing cyclic AMP levels and resulting in physiological responses such as vasodilation and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Noradrenaline: Similar in structure but lacks the methyl group on the nitrogen atom.
Dopamine: Lacks the hydroxy group at the C-1 position and the methyl group on the nitrogen.
Uniqueness
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol sulfate is unique due to its specific stereochemistry and its sulfate ester form, which enhances its solubility and stability in biological systems .
Properties
Molecular Formula |
C9H13NO7S-2 |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;sulfate |
InChI |
InChI=1S/C9H13NO3.H2O4S/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;1-5(2,3)4/h2-4,9-13H,5H2,1H3;(H2,1,2,3,4)/p-2/t9-;/m0./s1 |
InChI Key |
NDOXJVMFOWUYBP-FVGYRXGTSA-L |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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